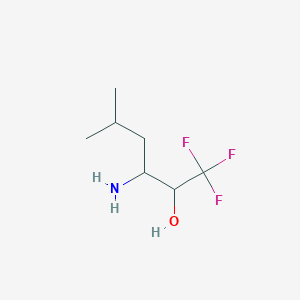

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-5-methylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSHMIPUSYLNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1,1,1 Trifluoro 5 Methylhexan 2 Ol

Reactivity Attributes Governed by the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This property significantly alters the electron density distribution within the molecule, impacting the reactivity of adjacent functional groups. mdpi.com

The potent electron-withdrawing nature of the trifluoromethyl group in 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol has a significant impact on the reactivity of the neighboring amino and hydroxyl groups. This inductive effect decreases the electron density on the adjacent carbon atoms, which in turn influences the nucleophilicity and basicity of the amino and hydroxyl moieties. The electron-withdrawing properties of the trifluoromethyl group make adjacent ketones and fluoral suitable partners for reactions with nitroalkanes, a key step in the synthesis of some β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch

This alteration in electronic properties can be observed in various reactions. For instance, the presence of a trifluoromethyl group can accelerate reaction rates, an effect attributed to its electron-withdrawing nature. nih.gov In the context of catalysis, chiral α-trifluoromethyl-β-amino alcohols have demonstrated improved stereoselectivity in addition reactions compared to their non-fluorinated counterparts. mdpi.comresearchgate.net This enhancement is attributed to the strong electron-withdrawing properties and steric effects of the trifluoromethyl group. mdpi.comresearchgate.net

The table below summarizes the key effects of the trifluoromethyl group on adjacent functionalities.

| Property | Effect of Trifluoromethyl Group |

| Nucleophilicity of Amino Group | Decreased due to electron withdrawal. |

| Basicity of Amino Group | Decreased (pKa of the conjugate acid is lowered). |

| Acidity of Hydroxyl Group | Increased (pKa is lowered). |

| Reactivity of Adjacent Carbonyls | Increased towards nucleophilic attack. |

The trifluoromethyl group significantly influences the hydrogen bonding capabilities and Brønsted acidity of the hydroxyl group in this compound. The strong electron-withdrawing nature of the CF3 group increases the polarity of the O-H bond, making the hydroxyl proton more acidic. nih.gov This enhanced acidity is a direct consequence of the inductive stabilization of the corresponding alkoxide ion. nih.gov

Studies on polyols containing trifluoromethyl groups have shown that the combination of inductive stabilization and hydrogen bonds can lead to potent acids. nih.gov It has also been observed that hydrogen bonds can transmit the inductive effect over a distance, which has significant implications for molecular interactions. nih.gov The Brønsted acidity of fluorinated alcohols is primarily dependent on the number of fluorine atoms. nih.gov

The following table outlines the impact of the trifluoromethyl group on hydrogen bonding and acidity.

| Parameter | Influence of Trifluoromethyl Group |

| Brønsted Acidity of -OH | Increased |

| Hydrogen Bond Donor Ability | Enhanced |

| pKa of the Hydroxyl Group | Lowered |

Stereochemical Transformations and Rearrangements

While specific studies on the stereochemical transformations and rearrangements of this compound are not extensively documented in the provided search results, the reactivity of analogous β-amino-α-trifluoromethyl alcohols allows for informed predictions. The stereochemistry of such compounds is crucial in asymmetric synthesis, where they are used as chiral auxiliaries and catalysts. nih.govmdpi.comresearchgate.net

The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved with high stereocontrol. uzh.ch For instance, the nucleophilic trifluoromethylation of α-amino aldehydes often proceeds with diastereoselectivity. nih.govuzh.ch The resulting diastereomers can potentially be interconverted through oxidation-reduction sequences. Oxidation of the alcohol to a ketone, followed by a diastereoselective reduction, can favor the formation of a different stereoisomer. nih.govuzh.ch

Rearrangement reactions, while not explicitly detailed for this specific molecule, are a possibility for derived intermediates. For example, intermediates formed during reactions could potentially undergo rearrangements influenced by the electronic and steric nature of the trifluoromethyl group.

Intramolecular Cyclization Pathways of Derived Intermediates

Intermediates derived from this compound can undergo intramolecular cyclization to form various heterocyclic compounds. The presence of both an amino and a hydroxyl group provides the necessary functionalities for such reactions. The specific cyclization pathway would depend on the reaction conditions and the nature of any additional reagents.

For example, activation of the hydroxyl group (e.g., by conversion to a leaving group) could be followed by intramolecular nucleophilic attack by the amino group to form a substituted aziridine (B145994) or a larger ring system. Conversely, activation of the amino group could lead to cyclization initiated by the hydroxyl group.

Recent research has highlighted the use of photoredox catalysis for the intramolecular cyclization of trifluoromethylated compounds to synthesize various heterocycles. nih.gov While not directly involving this compound, these methodologies suggest potential pathways for its derivatives. Additionally, multicomponent domino cyclization reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have been shown to produce trifluoromethyl-substituted bicyclic γ-lactams, demonstrating the propensity of such structures to form complex heterocyclic systems. mdpi.com The formation of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of β-amino cyclic ketones further illustrates the synthetic utility of cyclization reactions in this class of compounds. rsc.org

Advanced Applications of 3 Amino 1,1,1 Trifluoro 5 Methylhexan 2 Ol in Organic Synthesis and Catalysis

Development and Utilization as Chiral Ligands and Organocatalysts

Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol as a chiral ligand or organocatalyst. While the structural motifs present in this molecule—a chiral amino alcohol with a trifluoromethyl group—are common in the design of effective catalysts for asymmetric synthesis, there is currently no available research detailing its development or utilization in this context. The following sections outline the types of reactions where similar molecules have proven effective, representing potential but as yet unexplored, areas of application for this specific compound.

Asymmetric Induction in Stereoselective Organic Reactions

Chiral amino alcohols are a well-established class of ligands and organocatalysts known for their ability to induce stereoselectivity in a variety of organic transformations. The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of rigid chiral environments around a metal center or substrate, thereby directing the approach of reagents to a specific face of the molecule.

Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes/Ketones, Reformatsky Reagent)

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes and ketones is a classic and highly studied reaction for the formation of chiral secondary and tertiary alcohols. Chiral β-amino alcohols are particularly effective catalysts for this transformation. The general mechanism involves the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde and delivers the ethyl group in a stereocontrolled manner.

While no data exists for This compound , the table below illustrates the typical performance of other trifluoromethylated amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.

| Chiral Ligand | Aldehyde | Enantiomeric Excess (ee) (%) | Yield (%) |

| (1R,2S)-N-benzyl-2-amino-3,3,3-trifluoro-1-phenylpropan-1-ol | Benzaldehyde | 95 | 92 |

| (1S,2R)-1-Amino-2-indanol derived trifluoromethyl carbinol | Benzaldehyde | 88 | 90 |

| (S)-α,α-Diphenyl-β-(trifluoromethyl)prolinol | Benzaldehyde | 98 | 96 |

This is a representative table based on known results for similar compounds and does not represent actual data for this compound.

Similarly, the Reformatsky reaction, which involves the addition of an organozinc enolate (derived from an α-halo ester) to a carbonyl compound, can be rendered enantioselective through the use of chiral ligands. Amino alcohols can chelate to the zinc atom, influencing the facial selectivity of the addition to the carbonyl substrate. There are no published examples of This compound being used in this capacity.

Organocatalytic Processes (e.g., Diels-Alder Cycloaddition, Aldol (B89426) Condensation, Michael Addition)

In the absence of metals, chiral amino alcohols and their derivatives can function as organocatalysts. For instance, in the Diels-Alder reaction, a primary or secondary amine can condense with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the dienophile and provides a stereodifferentiating environment for the cycloaddition with a diene.

The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by chiral amino compounds through an enamine-based mechanism. The amine catalyst reacts with a ketone or aldehyde to form a chiral enamine, which then adds to another carbonyl compound. The stereochemistry of the resulting aldol adduct is controlled by the chiral catalyst.

In the Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, chiral amines can again operate via enamine or iminium ion activation to afford enantioenriched products.

Despite the potential for This compound to be active in these transformations, no studies have been published to date demonstrating its efficacy as an organocatalyst for Diels-Alder, aldol, or Michael reactions.

Building Blocks for Complex Molecular Architectures and Specialty Chemicals

The unique combination of a trifluoromethyl group, an amino group, and a hydroxyl group on a chiral scaffold makes This compound a theoretically interesting building block for the synthesis of more complex molecules. However, the scientific literature does not currently contain any reports of its use in this manner.

Precursors to Trifluoromethylated Carboxylic Acids and Heterocycles

Theoretically, the primary alcohol functionality in a related, oxidized form of This compound could be further oxidized to a carboxylic acid, yielding a trifluoromethylated amino acid. Such compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.

Furthermore, the 1,2-amino alcohol motif is a common precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as oxazolines and morpholines. The presence of the trifluoromethyl group could impart unique chemical and biological properties to such heterocyclic structures. At present, these synthetic pathways starting from This compound are purely hypothetical and have not been reported.

Synthesis of Peptidomimetics and Fluoro-Organic Scaffolds

Fluorinated amino acids and their derivatives are valuable components in the design of peptidomimetics. The incorporation of a trifluoromethyl group can enhance metabolic stability, modulate bioavailability, and influence the conformational preferences of peptides. While This compound could potentially be derivatized to serve as a building block for peptidomimetics or other fluoro-organic scaffolds, there is no evidence in the current literature of it being used for this purpose.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of the chemical compound This compound in the construction of cyclopropane (B1198618) derivatives via the Simmons-Smith reaction or in the asymmetric synthesis of fluorinated amino acids and their derivatives.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "" with the specified subsections, as the foundational research data appears to be non-existent. To generate content for the requested outline would require speculation and fabrication of scientific data, which falls outside the scope of providing factual and reliable information.

Computational and Theoretical Chemistry Studies on 3 Amino 1,1,1 Trifluoro 5 Methylhexan 2 Ol

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry plays a crucial role in mapping out the energetic landscapes of chemical reactions, identifying transition states, and thus elucidating reaction mechanisms. For the synthesis of β-amino-α-trifluoromethyl alcohols, a common route involves the nucleophilic trifluoromethylation of an appropriate precursor, such as an α-amino aldehyde, followed by reduction or other functional group manipulations. nih.gov

Theoretical calculations, particularly Density Functional Theory (DFT), are employed to model the geometries and energies of reactants, intermediates, transition states, and products. For instance, in the synthesis of chiral amino alcohols, DFT calculations can be used to model the diastereomeric transition states to understand the origins of stereoselectivity. acs.org These calculations can identify key non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize one transition state over another, thereby favoring the formation of a specific stereoisomer.

While a detailed mechanistic study for 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol is not available, computational approaches would likely investigate the nucleophilic addition of a trifluoromethyl group to a protected 3-amino-5-methylhexanal precursor. The calculations would focus on the energy barriers for the formation of different stereoisomers, providing insights into the factors controlling the reaction's outcome.

Table 1: Representative Energy Barriers for Diastereomeric Transition States in Amino Alcohol Synthesis (Hypothetical Data)

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| TS-A (leading to syn-isomer) | 0.0 | Hydrogen bond (catalyst-substrate) |

| TS-B (leading to anti-isomer) | +2.5 | Steric repulsion |

This table is illustrative and based on general principles of asymmetric catalysis; specific values for this compound would require dedicated computational studies.

Prediction and Rationalization of Stereoselectivity in Reactions Involving the Compound

The prediction and rationalization of stereoselectivity are significant applications of computational chemistry in organic synthesis. For chiral molecules like this compound, which has two stereocenters, controlling the stereochemical outcome of its synthesis is critical.

Computational models can be used to predict the stereochemical course of a reaction by comparing the energies of the transition states leading to different stereoisomers. The diastereomer or enantiomer formed via the lowest energy transition state is predicted to be the major product. This approach has been successfully applied to various reactions, including the synthesis of chiral amino alcohols. acs.org

For example, in the catalytic asymmetric synthesis of β-trifluoromethyl α-amino acid derivatives, computational studies can help in understanding how a chiral catalyst interacts with the substrate to favor the formation of one stereoisomer. nih.gov The models can reveal subtle interactions, such as π-stacking or hydrogen bonding, between the catalyst and the substrate in the transition state, which are responsible for the observed stereoselectivity. researchgate.net

Analysis of Electronic Structure and Fluorine Effects on Reactivity and Selectivity

The presence of a trifluoromethyl (CF₃) group significantly influences the electronic structure of a molecule, which in turn affects its reactivity and the selectivity of its reactions. The strong electron-withdrawing nature of the CF₃ group can alter the charge distribution and orbital energies in this compound.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the electronic effects of the CF₃ group. This analysis can reveal the extent of charge delocalization and the nature of bonding in the molecule. The introduction of fluorine can lead to increased membrane permeability and resistance to biodegradation in comparison to non-fluorinated analogues. mdpi.com

The effects of the CF₃ group on reactivity and selectivity are often attributed to a combination of steric and electronic factors. The bulky CF₃ group can direct incoming reagents to a specific face of the molecule, while its electron-withdrawing nature can activate or deactivate certain reaction pathways. Studies on other chiral α-trifluoromethyl-β-amino alcohols have shown that these factors can enhance the stereoselectivity of reactions compared to their non-fluorinated counterparts. researchgate.net

Table 2: Calculated Mulliken Charges on Key Atoms in a Model Trifluoromethylated Amino Alcohol (Illustrative)

| Atom | Charge (a.u.) |

| C (attached to CF₃) | +0.45 |

| C (in CF₃) | +0.85 |

| F | -0.28 |

| O (in OH) | -0.65 |

| N (in NH₂) | -0.80 |

This table presents hypothetical data to illustrate the expected electronic effects of the trifluoromethyl group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and chemical properties. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for interconversion between them.

Computational methods, including molecular mechanics and quantum mechanical calculations, are used to explore the conformational space of a molecule. For fluorinated compounds, it is known that fluorine substitution can have a profound impact on molecular conformation. nih.gov In the case of this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in determining the preferred conformation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution. nih.gov By simulating the motion of atoms over time, MD can reveal the accessible conformations and the timescales of conformational changes. This information is particularly valuable for understanding how the molecule might interact with biological targets such as enzymes or receptors. Conformational analysis of peptides containing α-trifluoromethylated amino acids has shown that these residues can induce stable secondary structures like helices. nii.ac.jp

Q & A

Q. What in silico approaches prioritize derivatives for antibacterial screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.